Enhanced Predicted Hydrogen-Bond Acceptor Capacity vs. 1-Benzylpiperazine-2-carboxylic Acid
The 4-methoxy substituent introduces an additional hydrogen-bond acceptor site absent in the unsubstituted benzyl analog, increasing the computed hydrogen-bond acceptor count from 4 to 5 while preserving the hydrogen-bond donor count of 2 . This difference is predicted to influence solubility and target engagement in biological systems, as polar surface area and hydrogen-bonding capacity are key descriptors in oral bioavailability prediction models [1].
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | HBA = 5 |
| Comparator Or Baseline | 1-Benzylpiperazine-2-carboxylic acid: HBA = 4 |
| Quantified Difference | ΔHBA = +1 (20% increase) |
| Conditions | In silico calculation based on molecular formula and SMILES (COC1=CC=C(CN2CCNCC2C(=O)O)C=C1.Cl) |
Why This Matters
A higher hydrogen-bond acceptor count can enhance aqueous solubility and modulate off-target binding profiles, which is critical when selecting a piperazine scaffold for lead optimization programs.
- [1] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
